molecular formula C39H35NO5S B3220580 (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine CAS No. 1198791-74-0

(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine

Cat. No. B3220580
CAS RN: 1198791-74-0
M. Wt: 629.8 g/mol
InChI Key: FTIUQZHUKYUVEE-LHEWISCISA-N
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Description

(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine is a compound that has been widely studied in scientific research for its potential applications in various fields including medicine, biochemistry, and biotechnology. This compound is a derivative of alpha-methylcysteine, which is an amino acid that is found naturally in various organisms.

Scientific Research Applications

(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine has been studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a building block for the synthesis of peptides and proteins. In biotechnology, it has been used as a tool for protein engineering and drug discovery. In medicine, it has been studied for its potential as an anticancer agent and as a treatment for various diseases.

Mechanism of Action

The mechanism of action of (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various proteases, which are enzymes that are involved in the breakdown of proteins. It has also been shown to inhibit the activity of various kinases, which are enzymes that are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be easily incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. However, this compound has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the study of the compound's potential as an anticancer agent and as a treatment for other diseases. Additionally, the compound's potential as a tool for protein engineering and drug discovery should be further explored.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO5S/c1-38(36(41)42,40-37(43)45-25-35-33-19-11-9-17-31(33)32-18-10-12-20-34(32)35)26-46-39(27-13-5-3-6-14-27,28-15-7-4-8-16-28)29-21-23-30(44-2)24-22-29/h3-24,35H,25-26H2,1-2H3,(H,40,43)(H,41,42)/t38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIUQZHUKYUVEE-LHEWISCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901119970
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198791-74-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198791-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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